A Technical Guide to the Physical Properties of 2,6-Difluoroaniline

A Technical Guide to the Physical Properties of 2,6-Difluoroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

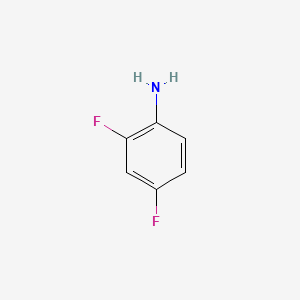

This document provides an in-depth overview of the core physical properties of 2,6-Difluoroaniline (CAS No: 5509-65-9), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique fluorinated structure imparts desirable characteristics, making it a valuable building block for developing novel compounds.[1] This guide summarizes its key physical data, outlines standard experimental protocols for their determination, and provides a visual representation of its application in chemical synthesis.

Core Physical and Chemical Properties

The physical characteristics of 2,6-Difluoroaniline are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key quantitative properties based on available literature.

| Property | Value | Notes / Reference |

| Molecular Formula | C₆H₅F₂N | [1][3] |

| Molecular Weight | 129.11 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow or brown liquid | [1][4] |

| Melting Point | 20.13 °C (293.28 K) | Calculated via Joback Method. The compound is a liquid at room temperature.[5][6] |

| Boiling Point | 154 °C (at 760 mmHg) | [1][4] |

| 51-52 °C (at 15 mmHg) | Boiling point under reduced pressure.[7][8][9] | |

| Density | 1.199 g/mL at 25 °C | [7][8][9] |

| Refractive Index | n20/D 1.508 | [7][8][9] |

| Flash Point | 43 °C (110 °F) | Closed-cup method.[4] |

| 51 °C (123.8 °F) | Closed-cup method. | |

| Water Solubility | Slightly soluble | [2][4] |

| Solubility (Organic) | Soluble in Chloroform and slightly soluble in Ethyl Acetate. | [10] |

| pKa | 1.81 ± 0.10 | Predicted value.[10] |

| LogP | 1.48 | Octanol/water partition coefficient.[11] |

| Vapor Density | 4.45 | [12] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for chemical safety, process design, and quality control. The following sections describe standard methodologies for measuring the key properties of a liquid chemical like 2,6-Difluoroaniline.

The boiling point is a fundamental property determined using methods outlined in guidelines such as OECD Test Guideline 103 or ASTM D86.[13][14]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] The distillation method involves heating the liquid to its boiling point, allowing the vapor to equilibrate with the liquid, and measuring the temperature of the vapor.[14]

-

Methodology:

-

A sample of the liquid (typically >5 mL) is placed in a distillation flask with boiling chips or a magnetic stir bar to ensure smooth boiling.[3][15]

-

The flask is connected to a condenser and a collection vessel. A calibrated thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[14]

-

The liquid is heated gently. As it boils, the vapor rises and immerses the thermometer bulb.

-

The temperature is recorded when it stabilizes, which indicates that a state of equilibrium between the vapor and liquid has been reached. This stable temperature is the boiling point.[14]

-

The ambient barometric pressure must be recorded, as boiling point is pressure-dependent.[3][16]

-

The density of liquids can be precisely determined using a digital density meter, following a standard protocol such as ASTM D4052.[10][17]

-

Principle: This method utilizes an oscillating U-shaped tube. The frequency of the tube's oscillation is dependent on its mass. When the tube is filled with a liquid sample, its total mass changes, which in turn alters the oscillation frequency.[11][18]

-

Methodology:

-

The instrument is calibrated using two standards of known density, typically dry air and high-purity water.

-

A small volume of the liquid sample (e.g., 2,6-Difluoroaniline) is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.[17]

-

The instrument electronically measures the oscillation period of the U-tube containing the sample.

-

Using the calibration data, the instrument calculates the density of the sample at the specified temperature.[18] This method is fast, requires a small sample volume, and provides high accuracy.[11]

-

The flash point is a critical safety parameter indicating the flammability of a substance. It is determined using a closed-cup tester according to standard methods like ASTM D93.[8][19][20]

-

Principle: The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced in a closed vessel.[5][7]

-

Methodology:

-

A brass test cup is filled with a specified volume of 2,6-Difluoroaniline and sealed with a lid.

-

The sample is heated at a slow, constant, and specified rate while being continuously stirred.[20]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or electric spark) is briefly introduced into the vapor space inside the cup.[19]

-

The test is repeated until a "flash"—a brief ignition of the vapor—is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point.[5][7]

-

Application in Synthesis: A Visual Workflow

2,6-Difluoroaniline is a crucial precursor for synthesizing a wide range of high-value chemicals. Its primary amine group and fluorinated phenyl ring make it an ideal starting material for creating complex molecules. A prominent example is its use in the production of the herbicide Flumetsulam.[4][12] The following diagram illustrates this key synthetic transformation.

Caption: Synthetic pathway of Flumetsulam from 2,6-Difluoroaniline.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,6-Difluoroaniline, 98% | Fisher Scientific [fishersci.ca]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. echemi.com [echemi.com]

- 5. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 6. chemeo.com [chemeo.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. store.astm.org [store.astm.org]

- 9. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. search.library.doc.gov [search.library.doc.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 18. knowledge.reagecon.com [knowledge.reagecon.com]

- 19. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 20. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]